REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[CH3:1][O:2][C:3](=[O:4])[CH:5]1[C:6](=[O:16])[c:7]2[cH:8][c:9]([O:14][CH3:15])[cH:10][cH:11][c:12]2[CH2:13]1.[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[Cl+3:21]([OH:22])([O-:23])([O-:24])[O-:25]>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][c:7]2[cH:8][c:9]([O:14][CH3:15])[cH:10][cH:11][c:12]2[CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1Cc2ccc(OC)cc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])O
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Name
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Type
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product
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Smiles
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COC(=O)C1Cc2ccc(OC)cc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |